
N,N,N',N'-Tetramethyl-N,N'-dioctadecylmethanebis(aminium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetramethyl-N,N’-dioctadecylmethanebis(aminium) dibromide: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its two long hydrophobic octadecyl chains and a hydrophilic quaternary ammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-N,N’-dioctadecylmethanebis(aminium) dibromide typically involves the quaternization of N,N,N’,N’-tetramethylmethanediamine with octadecyl bromide. The reaction is carried out in a suitable solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N,N’,N’-Tetramethyl-N,N’-dioctadecylmethanebis(aminium) dibromide can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: N,N,N’,N’-Tetramethyl-N,N’-dioctadecylmethanebis(aminium) N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of micelles and vesicles for studying self-assembly processes.
Biology:
- Acts as a surfactant in the formulation of biological buffers and reagents.
- Used in the preparation of liposomes for drug delivery systems.
Medicine:
- Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
- Used in the formulation of antiseptic and disinfectant products.
Industry:
- Utilized in the production of detergents and cleaning agents.
- Employed in the formulation of emulsifiers for cosmetics and personal care products.
Mécanisme D'action
Mechanism: The primary mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-dioctadecylmethanebis(aminium) dibromide is its ability to disrupt cell membranes. The long hydrophobic chains insert into the lipid bilayer of cell membranes, while the hydrophilic quaternary ammonium head interacts with the polar head groups of the lipids. This disrupts the integrity of the cell membrane, leading to cell lysis and death.
Molecular Targets and Pathways:
Cell Membranes: The compound targets the lipid bilayer of cell membranes.
Pathways: It disrupts membrane potential and ion gradients, leading to cell death.
Comparaison Avec Des Composés Similaires
N,N,N’,N’-Tetramethylmethanediamine: A simpler quaternary ammonium compound with shorter alkyl chains.
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with a single long alkyl chain.
Dioctadecyldimethylammonium Bromide (DODAB): Similar in structure but with different alkyl chain lengths and substitution patterns.
Uniqueness: N,N,N’,N’-Tetramethyl-N,N’-dioctadecylmethanebis(aminium) dibromide is unique due to its dual long hydrophobic chains, which enhance its surfactant properties and make it more effective in disrupting cell membranes compared to compounds with shorter or single alkyl chains.
Propriétés
Numéro CAS |
114669-75-9 |
|---|---|
Formule moléculaire |
C41H88Br2N2 |
Poids moléculaire |
769.0 g/mol |
Nom IUPAC |
[dimethyl(octadecyl)azaniumyl]methyl-dimethyl-octadecylazanium;dibromide |
InChI |
InChI=1S/C41H88N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42(3,4)41-43(5,6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-41H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
UYUYBIONHNXHSZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


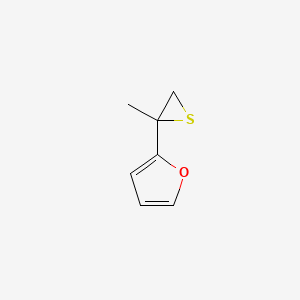

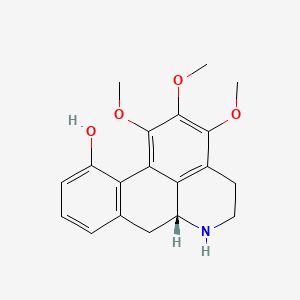
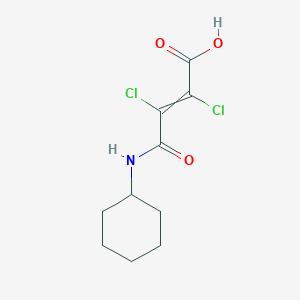
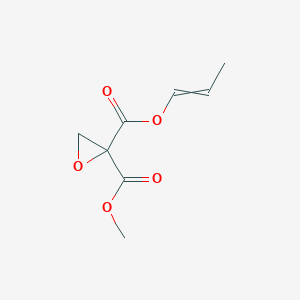
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
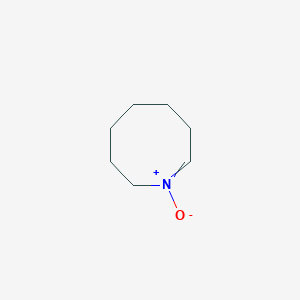
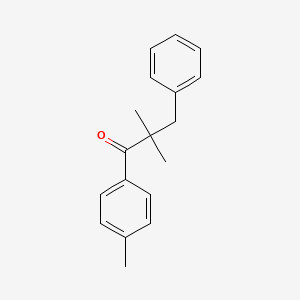
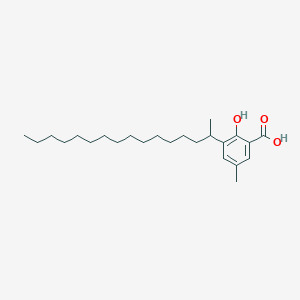
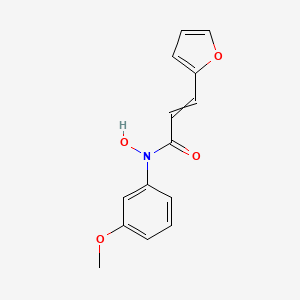
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
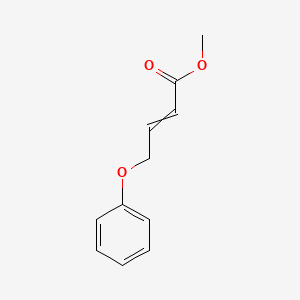
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)
